A Comprehensive Technical Guide to the Physicochemical Properties of D-Allose
A Comprehensive Technical Guide to the Physicochemical Properties of D-Allose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of D-allose, a rare aldohexose sugar with significant potential in biomedical research and drug development. D-allose, a C-3 epimer of D-glucose, has demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and antioxidant effects. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and the development of novel therapeutics.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of D-allose, providing a consolidated reference for researchers. These values have been compiled from various scientific sources and databases.
Table 1: General and Physical Properties of D-Allose
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2][3][4] |
| Appearance | White crystalline solid | [5][6][7] |
| Melting Point | 141-150 °C | [5][6][8][9][10][11][12] |
| Boiling Point | 410.8 °C (Predicted) | [6][13] |
| Density | 1.732 g/cm³ (Predicted) | [6][13] |
Table 2: Solubility and Optical Properties of D-Allose
| Property | Value | Conditions | References |
| Solubility in Water | Soluble | --- | [5][6][7][14] |
| Solubility in Methanol | Practically insoluble | --- | [5][14] |
| Optical Rotation [α] | +14.4° to +15° | c=3.8-5 in H₂O, 20°C | [5][8][9][12] |
| pKa | ~12.45 (Predicted) | --- | [6][8] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized standard procedures that can be applied to D-allose.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which crystalline D-allose transitions to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the D-allose sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a precise measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[15][16][17]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of D-allose in a given solvent (e.g., water) at a specific temperature.
Apparatus:
-
Thermostatically controlled shaker bath
-
Flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, refractometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid D-allose to a known volume of the solvent in a flask.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Once equilibrium is achieved, allow the solution to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration may be necessary.
-
Quantification: Analyze the concentration of D-allose in the clear, saturated solution using a suitable analytical method.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., g/100 mL).[12]
Optical Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of D-allose, which is an intrinsic property of a chiral compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (for D-line at 589 nm)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of D-allose and dissolve it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask to achieve a known concentration.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This is the blank reading.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared D-allose solution, ensuring no air bubbles are present in the light path. Measure the optical rotation.
-
Calculation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (l * c) where:
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of D-allose.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: Dissolve a known amount of D-allose in a known volume of deionized water.
-
Titration Setup: Place the D-allose solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and begin stirring.
-
Titration: Add the standardized strong base solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point.[11][14][23][24]
Key Biological Signaling Pathways
D-allose exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways influenced by D-allose.
Inhibition of the Galectin-3/TLR4/PI3K/AKT Signaling Pathway
D-allose has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is implicated in inflammatory responses and neuronal apoptosis. By inhibiting this cascade, D-allose can attenuate inflammation.[8][25][26][27][28]
References
- 1. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Aqueous Solubility of Carbohydrates [glycodata.org]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. davjalandhar.com [davjalandhar.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. cdn.pasco.com [cdn.pasco.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. phy.ncu.edu.tw [phy.ncu.edu.tw]
- 22. rudolphresearch.com [rudolphresearch.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
